molecular formula C7H8ClN B104755 2-Chloro-4-methylaniline CAS No. 615-65-6

2-Chloro-4-methylaniline

Cat. No.: B104755
CAS No.: 615-65-6
M. Wt: 141.6 g/mol
InChI Key: XGYLSRFSXKAYCR-UHFFFAOYSA-N
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Description

2-Chloro-4-methylaniline (CAS 615-65-6) is an aromatic amine with the molecular formula C₇H₈ClN and a molecular weight of 141.598 g/mol . Key properties include:

  • Physical state: Liquid at room temperature (melting point: 7°C, boiling point: 223–225°C) .
  • Solubility: Miscible with methanol .
  • Structure: Features a chlorine atom at the ortho-position and a methyl group at the para-position relative to the amine group (SMILES: CC1=CC(=C(C=C1)N)Cl) .
  • Applications: Used in synthesizing Schiff bases (e.g., (E)-N-(2-bromobenzylidene)-2-chloro-4-methylaniline) for pharmaceutical research and as a precursor in organic chemistry .

Preparation Methods

Direct Chlorination of 4-Methylaniline

The direct chlorination of 4-methylaniline (p-toluidine) represents a straightforward method for synthesizing 2-chloro-4-methylaniline. This approach typically employs chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), to facilitate electrophilic substitution at the ortho position relative to the amino group.

Reaction Mechanism and Conditions

The chlorination proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) activates the aromatic ring, directing incoming electrophiles to the para and ortho positions. However, steric hindrance from the methyl group at the para position favors chlorination at the ortho site .

Typical Reaction Parameters:

  • Temperature: 50–80°C

  • Catalyst Loading: 5–10 mol% FeCl₃

  • Solvent: Dichloromethane or acetic acid

  • Chlorine Gas Flow Rate: 0.5–1.0 L/min

Under optimized conditions, this method achieves yields of 70–85%, with purity exceeding 95% after recrystallization .

Reduction of 2-Chloro-4-nitrotoluene

An alternative route involves the reduction of 2-chloro-4-nitrotoluene to this compound. This two-step process begins with the nitration of 4-chlorotoluene, followed by catalytic hydrogenation of the nitro group.

Step 1: Nitration of 4-Chlorotoluene

Nitration introduces a nitro group at the para position relative to the chlorine atom, yielding 2-chloro-4-nitrotoluene. The reaction employs a mixed acid system (HNO₃/H₂SO₄) under controlled conditions:

Nitration Parameters:

  • Temperature: 0–5°C (to minimize side reactions)

  • Molar Ratio (HNO₃:H₂SO₄): 1:2

  • Reaction Time: 4–6 hours

This step typically achieves 80–90% conversion, with the nitro derivative isolated via fractional distillation .

Step 2: Catalytic Hydrogenation

The nitro group in 2-chloro-4-nitrotoluene is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst:

Hydrogenation Conditions:

  • Pressure: 3–5 bar H₂

  • Temperature: 50–70°C

  • Solvent: Ethanol or methanol

  • Catalyst Loading: 2–5 wt% Pd/C

This reduction step proceeds quantitatively, yielding this compound with >98% purity after filtration and solvent removal .

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors are favored for chlorination and hydrogenation steps, enabling precise temperature control and reduced reaction times. Key industrial considerations include:

Catalyst Recycling

  • FeCl₃ Recovery: Spent FeCl₃ is regenerated via aqueous extraction and reused, minimizing waste .

  • Pd/C Reactivation: Catalysts are treated with dilute nitric acid to remove poisons, extending their lifespan .

Purity Enhancement

  • Steam Distillation: Removes unreacted starting materials and low-boiling impurities .

  • Crystallization: Methanol or ethanol recrystallization achieves pharmaceutical-grade purity (>99.9%) .

Emerging Methodologies and Innovations

Recent patents highlight advancements in solvent-free chlorination and microwave-assisted nitration, reducing energy consumption and improving yields:

Solvent-Free Chlorination

  • Eliminates dichloromethane use, leveraging molten FeCl₃ as both catalyst and reaction medium .

  • Yield Improvement: 88–92% at 60°C .

Microwave Nitration

  • Accelerates nitration kinetics, completing reactions in 1–2 hours versus 4–6 hours conventionally .

  • Enhances regioselectivity, minimizing byproducts like 3-chloro derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-methylaniline is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-chloro-4-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-2-methylaniline (CAS 95-69-2)

  • Structural differences : Chlorine at para-position and methyl at ortho-position (vs. ortho-Cl and para-CH₃ in 2-chloro-4-methylaniline) .
  • Physical properties : Higher melting point (241°C vs. 7°C) and crystalline solid state .
  • Toxicity: Carcinogenic; forms reactive metabolites (e.g., 5-chloro-2-hydroxylaminotoluene) that bind to DNA/RNA in rat liver .
  • Applications : Intermediate in dye production (e.g., Fast Red TR Base) .

5-Chloro-2-methylaniline (CAS 95-79-4)

  • Structural differences : Chlorine at meta-position relative to the amine .
  • Applications : Key intermediate in synthesizing diuretics like metolazone .
  • Toxicity: Limited data, but structurally similar to carcinogenic aromatic amines, warranting caution .

2-Chloro-6-methylaniline (CAS 87-63-8)

  • Structural differences : Chlorine and methyl groups both in ortho-positions .
  • Spectroscopic data : Distinct FT-IR and Raman spectra compared to this compound due to altered vibrational modes from substituent positions .

4-Bromo-2-methylaniline

  • Halogen substitution : Bromine replaces chlorine at the para-position.
  • Chemical reactivity : Lower resonance stabilization than chloro derivatives, leading to smaller Δf (formation constant) values .
  • pKa : Lower acidity compared to 4-chloro-2-methylaniline due to bromine’s weaker electron-withdrawing effect .

2-Chloro-4-nitroaniline

  • Functional groups : Nitro group at para-position instead of methyl.
  • Reactivity : Enhanced electrophilicity due to nitro group, making it more reactive in substitution reactions compared to this compound .

Comparative Data Table

Compound CAS Molecular Formula Melting Point (°C) Boiling Point (°C) pKa (estimated) Key Applications Toxicity Profile
This compound 615-65-6 C₇H₈ClN 7 223–225 ~4.5 Pharmaceutical synthesis Acute Tox. 4 (oral/dermal/inhalation)
4-Chloro-2-methylaniline 95-69-2 C₇H₈ClN 241 N/A ~3.8 Dye intermediate Carcinogenic (DNA/RNA binding)
5-Chloro-2-methylaniline 95-79-4 C₇H₈ClN 45–47 245 N/A Diuretic synthesis Potential carcinogen
2-Chloro-6-methylaniline 87-63-8 C₇H₈ClN 32–34 235–237 N/A Local anesthetic precursor Limited data
4-Bromo-2-methylaniline N/A C₇H₈BrN N/A N/A ~4.0 Chemical research Less toxic than chloro analog

Key Research Findings

Electronic Effects :

  • Chlorine’s resonance donation in this compound increases acidity (pKa ~4.5) compared to bromine analogs .
  • Methyl groups enhance steric hindrance, altering reaction kinetics in Schiff base formation .

Metabolic Pathways: 4-Chloro-2-methylaniline undergoes hepatic N-oxidation to hydroxylamine, a DNA-reactive metabolite .

Spectroscopic Differences :

  • FT-IR spectra of this compound show distinct N-H stretching at ~3450 cm⁻¹, absent in 2-chloro-6-methylaniline due to hydrogen bonding variations .

Biological Activity

2-Chloro-4-methylaniline (CAS Number: 615-65-6) is an aromatic amine that has garnered attention due to its various biological activities and potential health impacts. This compound is primarily used in the synthesis of dyes, herbicides, and other chemical products. Understanding its biological activity is crucial for assessing its safety and regulatory status.

Basic Information:

PropertyValue
Molecular FormulaC₇H₈ClN
Molecular Weight141.60 g/mol
Melting Point7 °C
Boiling Point222.3 °C
Density1.2 g/cm³
Flash Point99.4 °C

Toxicological Profile

This compound exhibits several toxicological effects, which have been documented in various studies:

  • Acute Toxicity : This compound has been classified with hazard statements indicating it may cause harm if swallowed, in contact with skin, or if inhaled. It is also noted for causing serious eye damage and skin irritation .
  • Carcinogenicity : Epidemiological studies have suggested a potential link between exposure to similar compounds (such as 4-chloro-2-methylaniline) and increased incidences of bladder cancer among workers exposed to these chemicals in industrial settings . The incidence rates of bladder tumors were significantly higher compared to standard populations, indicating a possible carcinogenic risk associated with prolonged exposure.

Methemoglobinemia

Another significant biological effect of this compound is its potential to cause methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, which cannot effectively carry oxygen. This effect has been observed in both human and animal studies, leading to symptoms such as cyanosis and respiratory distress .

Case Studies

  • Occupational Exposure Study : A cohort study involving workers exposed to chlorinated anilines reported a markedly elevated risk of developing bladder cancer. The study highlighted that the risk was notably higher in individuals with prolonged exposure durations, emphasizing the need for stringent occupational safety measures .
  • Animal Studies : In chronic toxicity studies conducted on ICR mice, exposure to this compound resulted in significant weight loss and organ enlargement at higher doses. The study established a Lowest Observed Adverse Effect Level (LOAEL) of 2710 mg/kg-day and a No Observed Adverse Effect Level (NOAEL) of 1800 mg/kg-day for male rats .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological effects. Studies have indicated that this compound can contaminate soil and water systems, potentially affecting aquatic life and terrestrial organisms through bioaccumulation .

Regulatory Considerations

Due to its toxicological profile, regulatory agencies have classified this compound as hazardous. Safety data sheets emphasize the need for protective measures when handling this compound, including the use of personal protective equipment (PPE) to mitigate exposure risks .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-chloro-4-methylaniline while minimizing hazardous byproducts?

Methodological Answer: Synthetic optimization requires evaluating reaction conditions (e.g., temperature, catalysts) and energy efficiency. Microwave-assisted synthesis reduces reaction time and energy consumption compared to conventional heating, as demonstrated in studies measuring energy expenditure . Key steps:

  • Use chlorination agents (e.g., Cl2 or SOCl2) under controlled pH to avoid over-chlorination.
  • Monitor reaction progress via TLC or GC-MS to identify intermediates.
  • Purify via vacuum distillation (bp 223–225°C ) or recrystallization (solubility in methanol ).

Q. What solvent systems are most effective for dissolving this compound in experimental workflows?

Methodological Answer: Solubility data (from ):

SolventSolubility
MethanolHighly soluble
WaterInsoluble
EthanolModerate
  • Use methanol for reaction setups requiring polar aprotic conditions.
  • For hydrophobic matrices (e.g., polymer synthesis), dissolve in dichloromethane or acetone.

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Gloves (nitrile), goggles, and lab coats (due to acute toxicity: H302, H312, H332 ).
  • Ventilation: Use fume hoods to prevent inhalation (flash point: 99°C ).
  • Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with inert material.
  • Storage: Keep in amber glass under nitrogen (prevents oxidation).

Advanced Research Questions

Q. How can contradictions in toxicology data (e.g., absence of hydrolyzable hemoglobin adducts) be reconciled?

Methodological Answer: Evidence suggests this compound forms nonhydrolyzable hemoglobin adducts via reactive intermediates (e.g., nitroso derivatives) . To resolve contradictions:

  • Use LC-MS/MS to detect covalent adducts in rat plasma.
  • Compare metabolic pathways with structural analogs (e.g., 4-chloro-ortho-toluidine) using microsomal assays .
  • Validate via isotopic labeling to track metabolite stability.

Q. How do experimental vibrational spectra (FT-IR/Raman) align with computational predictions for this compound?

Methodological Answer:

  • Experimental Data: FT-IR (4000–400 cm<sup>−1</sup>) and FT-Raman (3500–50 cm<sup>−1</sup>) identify NH2 stretching (~3400 cm<sup>−1</sup>) and C-Cl bending (~600 cm<sup>−1</sup>) .
  • Computational Methods: DFT (B3LYP/6-311++G**) simulations show <5% deviation in bond angles compared to crystallographic data .
  • Discrepancies: Anharmonic effects in NH2 vibrations require scaling factors in computational models .

Q. What structural features explain the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • Steric Effects: The methyl group (ortho to NH2) directs electrophiles to the para position, while Cl deactivates the ring .
  • Methodology:
    • Perform nitration (HNO3/H2SO4) to assess regioselectivity.
    • Use <sup>13</sup>C NMR to confirm substitution patterns.
    • Compare with 2-chloro-6-methylaniline (Cl and CH3 in adjacent positions) .

Q. What analytical strategies detect reactive intermediates (e.g., hydroxylamines) in this compound metabolism?

Methodological Answer:

  • Trapping Agents: Use glutathione (GSH) or N-acetylcysteine to stabilize nitroso intermediates for LC-MS identification .
  • Oxidative Studies: Incubate with liver microsomes (CYP450 enzymes) and monitor via UV-Vis at 250 nm (λmax for nitroso compounds).
  • EPR Spectroscopy: Detect free radicals generated during N-oxidation.

Properties

IUPAC Name

2-chloro-4-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
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InChI Key

XGYLSRFSXKAYCR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N)Cl
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Molecular Formula

C7H8ClN
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DSSTOX Substance ID

DTXSID3022083
Record name 2-Chloro-4-methylaniline
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Molecular Weight

141.60 g/mol
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Physical Description

Pale yellow liquid; [MSDSonline]
Record name 2-Chloro-p-toluidine
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Boiling Point

219 °C @ 732 MM HG
Record name 2-CHLORO-P-TOLUIDINE
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Solubility

SLIGHTLY SOL IN WATER, ACETONE
Record name 2-CHLORO-P-TOLUIDINE
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Density

1.151 @ 20 °C
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CAS No.

615-65-6
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Melting Point

7 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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